D-Glucose-6,6-d2 (CAS 18991-62-3) is a highly specific, stable isotope-labeled monosaccharide where the two hydrogen atoms at the C6 position are replaced by deuterium. In procurement and material selection, it is primarily sourced as the gold-standard tracer for in vivo and in vitro metabolic flux analysis. Unlike generic unlabeled D-glucose, this compound provides a distinct +2 Da mass shift (M+2) that is easily quantifiable via GC-MS or LC-MS. Its specific deuteration pattern ensures that the isotopic label is retained through the upper stages of glycolysis and only lost at the triose phosphate isomerase or pyruvate stages[1]. This targeted stability makes it an essential reagent for clinical and preclinical researchers requiring highly accurate measurements of whole-body glucose kinetics, endogenous glucose production (EGP), and insulin sensitivity without the regulatory burdens of radioisotopes.
Substituting D-Glucose-6,6-d2 with unlabeled glucose, fully 13C-labeled glucose, or other deuterated isomers critically compromises metabolic data integrity. Unlabeled glucose cannot be distinguished from endogenous hepatic glucose output, rendering turnover calculations impossible. While [U-13C]glucose is a common stable isotope, it is highly susceptible to carbon recycling via the Cori cycle—where 13C-lactate is converted back into 13C-glucose by the liver—leading to a systematic underestimation of true glucose rate of appearance [1]. Furthermore, using alternative deuterated isomers like [2-d1]glucose results in premature loss of the label during the phosphohexose isomerase step, measuring futile cycling rather than whole-body disposal [2]. Finally, substituting with radioactive [3-3H]glucose introduces severe regulatory, safety, and disposal constraints, strictly limiting its use in human clinical trials.
When measuring Endogenous Glucose Production (EGP), the choice of isotope dictates the accuracy of the calculated rate of appearance (Ra). [U-13C]glucose tracers undergo significant carbon recycling; the 13C label is passed to lactate and recycled back into glucose via the liver, which can artificially depress the measured EGP by 10% to 20% depending on the metabolic state. In contrast, the deuterium labels on D-Glucose-6,6-d2 are lost to the body water pool during the conversion of pyruvate to lactate or during gluconeogenesis, preventing reincorporation into the glucose pool [1]. This allows 6,6-d2-glucose to measure the 'true' Ra without recycling artifacts.
| Evidence Dimension | Measurement of True Glucose Rate of Appearance (Ra) |
| Target Compound Data | D-Glucose-6,6-d2 yields accurate, unconfounded EGP values by preventing isotopic recycling. |
| Comparator Or Baseline | [U-13C]glucose underestimates EGP due to ~10-20% carbon recycling via the Cori cycle. |
| Quantified Difference | Eliminates the 10-20% underestimation error inherent to 13C-carbon recycling. |
| Conditions | In vivo stable isotope infusion during fasting or hyperinsulinemic-euglycemic clamps. |
Buyers conducting precise whole-body glucose turnover studies must procure the 6,6-d2 isomer to avoid systematic underestimation of hepatic glucose output.
Different deuterated glucose isomers lose their labels at different enzymatic steps. [2-d1]glucose loses its deuterium during the phosphohexose isomerase reaction (glucose-6-phosphate to fructose-6-phosphate). Consequently, its rate of appearance (Ra2) reflects both whole-body glucose disposal and rapid futile cycling between glucose and G6P in the liver. D-Glucose-6,6-d2 retains its label through this step, yielding a lower, more accurate rate of appearance (Ra6) that reflects actual downstream glucose utilization. Studies show that the difference between Ra2 and Ra6 can be as high as 1.23 mg/kg/min in normal subjects, representing the substrate cycling rate[1].
| Evidence Dimension | Glucose Turnover / Rate of Appearance (Ra) |
| Target Compound Data | Ra6 (using 6,6-d2) measures true downstream utilization (e.g., ~2.00 mg/kg/min in baseline subjects). |
| Comparator Or Baseline | Ra2 (using 2-d1) measures utilization plus G6P futile cycling (e.g., ~3.23 mg/kg/min in baseline subjects). |
| Quantified Difference | 6,6-d2 isolates true systemic disposal, avoiding the ~1.23 mg/kg/min overestimation caused by G6P futile cycling. |
| Conditions | Primed-constant infusion in human subjects followed by GC-MS analysis. |
Selecting the 6,6-d2 isomer ensures the tracer measures actual whole-body glucose utilization rather than localized upper-glycolysis futile cycling.
For high-throughput metabolomics, the tracer must provide a clear mass shift that minimizes background interference from natural isotopic abundance. D-Glucose-6,6-d2 provides a clean +2 Da mass shift. When derivatized to glucose pentaacetate and analyzed via GC-MS (electron impact ionization), it yields a highly specific fragment at m/z 202 (labeled) versus m/z 200 (unlabeled), or m/z 170/169 depending on the specific fragmentation pattern [1]. Fully deuterated options (like d7-glucose) suffer from complex spectral splitting and significant kinetic isotope effects that alter the biochemical reaction rates, whereas 6,6-d2 maintains near-native enzyme kinetics while providing distinct MS resolution.
| Evidence Dimension | GC-MS Quantification Resolution |
| Target Compound Data | Clean M+2 mass shift (m/z 202/200) with minimal kinetic isotope effect. |
| Comparator Or Baseline | Fully deuterated (d7) glucose exhibits complex MS splitting and altered hexokinase kinetics; unlabeled glucose suffers from high background. |
| Quantified Difference | Provides optimal signal-to-noise ratio without the kinetic distortion seen in heavily deuterated analogs. |
| Conditions | GC-MS analysis of derivatized plasma glucose samples. |
Procuring 6,6-d2 simplifies GC-MS/LC-MS data processing and ensures that the tracer itself does not artificially slow down the metabolic pathways being studied.
Historically, whole-body glucose fluxes were measured using radioactive [3-3H]glucose or[14C]glucose. However, these require strict radiologic safety protocols, specialized disposal, and are ethically prohibited in pediatric, pregnant, or highly vulnerable populations. D-Glucose-6,6-d2 is a stable, non-radioactive isotope that provides equivalent kinetic data without radiation exposure. Clinical protocols routinely substitute 3H-glucose infusions (e.g., 0.25 µCi/min) with 6,6-d2-glucose infusions (e.g., 0.04 mg/kg/min) to achieve identical EGP and lipolysis measurements while maintaining full compliance with modern Institutional Review Board (IRB) safety standards [1].
| Evidence Dimension | Clinical Trial Regulatory Burden |
| Target Compound Data | Zero radiation exposure; universally approved for human in vivo infusion. |
| Comparator Or Baseline | [3-3H]glucose requires radioactive handling, specialized disposal, and restricts patient enrollment. |
| Quantified Difference | 100% elimination of radiologic safety protocols while yielding statistically equivalent glucose kinetic data. |
| Conditions | In vivo human metabolic studies (e.g., hyperinsulinemic-euglycemic clamps). |
For clinical research organizations and pharmaceutical buyers, stable isotopes are mandatory to bypass the severe regulatory and logistical bottlenecks of radioisotope procurement.
Because it avoids Cori cycle recycling, D-Glucose-6,6-d2 is the definitive choice for measuring EGP and hepatic insulin resistance during hyperinsulinemic-euglycemic clamps. It is routinely procured for pharmaceutical trials evaluating the metabolic effects of anti-diabetic drugs (e.g., SGLT2 inhibitors) on liver glucose output [1].
When co-infused with [2-d1]glucose or [3-d1]glucose, 6,6-d2-glucose allows researchers to calculate the exact rate of futile cycling between glucose and glucose-6-phosphate or fructose-6-phosphate. This dual-tracer approach is critical for understanding energy expenditure and metabolic dysregulation in thyroid disorders and obesity [2].
Due to its non-radioactive nature, D-Glucose-6,6-d2 is the required tracer for diagnosing inborn errors of metabolism, assessing neonatal hypoglycemia, and conducting metabolic research in pregnant women where [3H] or [14C] tracers are strictly prohibited [3].
In laboratory settings analyzing cellular glycolysis, D-Glucose-6,6-d2 is prioritized over fully deuterated analogs because its clean M+2 mass shift prevents spectral overlap without inducing significant kinetic isotope effects that could artificially alter the rate of the hexokinase reaction [4].